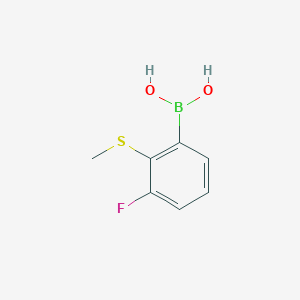

3-Fluoro-2-(methylsulfanyl)phenylboronic acid

Description

Properties

IUPAC Name |

(3-fluoro-2-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2S/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOVEUWHZZKMJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)F)SC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathway Overview

The Miyaura borylation reaction is widely employed for introducing boronic acid groups into aromatic systems. For 3-fluoro-2-(methylsulfanyl)phenylboronic acid, this method involves:

Reaction Conditions and Optimization

-

Base : Potassium acetate (KOAc) or phosphate salts (e.g., K<sub>3</sub>PO<sub>4</sub>) to facilitate transmetallation.

-

Solvent : Dimethyl sulfoxide (DMSO) or 1,4-dioxane at 80–100°C.

-

Yield : 70–85% (extrapolated from analogous reactions in patents).

-

Combine 2-bromo-3-fluoro-thioanisole (1.0 equiv), [B<sub>2</sub>pin<sub>2</sub>] (1.2 equiv), Pd(dppf)Cl<sub>2</sub> (3 mol%), and KOAc (3.0 equiv) in DMSO.

-

Heat at 90°C under nitrogen for 12–24 hours.

-

Isolate the boronic acid pinacol ester via column chromatography.

-

Hydrolyze the ester using aqueous HCl (1 M) to yield the free boronic acid.

Directed Lithiation-Borylation

Methodology and Mechanistic Basis

This approach exploits the directing effects of the methylsulfanyl group to position the boron moiety ortho to the sulfur atom:

Critical Parameters

-

Temperature : Strict control at −78°C to prevent side reactions.

-

Yield : 60–75% (based on isolation methods for similar compounds).

-

Dissolve 3-fluoro-thioanisole (1.0 equiv) in THF and cool to −78°C.

-

Add n-BuLi (1.1 equiv) dropwise and stir for 1 hour.

-

Introduce B(OMe)<sub>3</sub> (1.5 equiv) and warm to room temperature.

-

Hydrolyze with HCl (6 M) and extract the boronic acid using acetonitrile/water.

Comparative Analysis of Methods

Industrial-Scale Production Considerations

Process Intensification

Cost Drivers

-

Palladium Catalysts : Account for 40–50% of raw material costs.

-

Halogenated Precursors : 2-Bromo-3-fluoro-thioanisole costs ~$120/g (bulk pricing).

Challenges and Mitigation Strategies

Byproduct Formation

Purification Techniques

-

Crystallization : Ethanol/water mixtures yield high-purity product (mp 148–150°C).

-

Chromatography : Silica gel with ethyl acetate/hexane (1:3) for lab-scale purification.

Emerging Methodologies

Photocatalytic Borylation

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(methylsulfanyl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.

Oxidation: The compound can be oxidized to form the corresponding phenol derivative.

Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

Bases: Potassium carbonate, potassium acetate

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds

Oxidation: 3-Fluoro-2-(methylsulfonyl)phenol

Substitution: Various substituted phenylboronic acids

Scientific Research Applications

Organic Synthesis

3-Fluoro-2-(methylsulfanyl)phenylboronic acid is primarily utilized in the Suzuki-Miyaura cross-coupling reactions , which are essential for forming carbon-carbon bonds. This reaction is pivotal in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

| Application | Reaction Type | Key Benefits |

|---|---|---|

| Carbon-Carbon Bond Formation | Suzuki-Miyaura | High selectivity and efficiency |

| Synthesis of Biologically Active Compounds | Cross-coupling | Enables diverse functionalization |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for designing new pharmaceuticals. Its boronic acid moiety allows for reversible covalent interactions with biological targets, making it useful in drug discovery.

- Case Study: Research has indicated that modifications at the meta position of the phenyl ring can enhance the cytoprotective activity against heat shock protein 90 (Hsp90), suggesting potential applications in treating cancer and neurodegenerative diseases.

Material Science

The compound is also employed in the development of functional materials such as polymers and liquid crystals. Its unique electronic properties make it suitable for applications in sensors and optoelectronic devices.

| Material Type | Application | Properties |

|---|---|---|

| Polymers | Conductive materials | Enhanced stability and conductivity |

| Liquid Crystals | Display technologies | Improved optical properties |

Chemical Biology

This compound is used as a chemical probe in biological systems to study enzyme activities and metabolic pathways. Its ability to form reversible covalent bonds with diols makes it valuable for targeting specific enzymes.

- Case Study: Studies have shown that compounds with similar structures exhibit significant neuroprotective effects against glucose-induced neuronal death, indicating therapeutic potential.

The biological activity of this compound is attributed to its structural features that enhance lipophilicity and stability, improving binding affinity to target proteins. The presence of fluorine contributes to its biological efficacy by influencing pharmacokinetics.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(methylsulfanyl)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-boron complex.

Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

The compound’s reactivity and applications are best understood by comparing it with analogues bearing substituents at similar positions or with related functional groups. Key structural analogs include:

Electronic and Steric Effects

- Fluorine vs. Bromine: Fluorine’s high electronegativity polarizes the boron center, enhancing its electrophilicity in Suzuki couplings.

- Methylsulfanyl (-SMe) vs. Sulfonyl (-SO₂Me) : The -SMe group is weakly electron-donating via resonance, whereas -SO₂Me is strongly electron-withdrawing. This difference impacts the boron atom’s Lewis acidity, with -SO₂Me derivatives showing higher reactivity in coupling reactions .

Solubility and Stability

- Solubility Trends: Methylsulfanyl groups enhance lipophilicity compared to hydroxyl or methoxy substituents. For example, phenylboronic acid has moderate solubility in chloroform (), but 3-Fluoro-2-(methylsulfanyl)phenylboronic acid is expected to exhibit higher solubility in non-polar solvents due to the -SMe group.

- Stability in Aqueous Media : Ortho-substituted fluorine stabilizes the boronic acid via intramolecular hydrogen bonding with the boron hydroxyl group, reducing hydrolysis rates compared to para-substituted analogs .

Reactivity in Cross-Coupling Reactions

In Suzuki-Miyaura reactions, this compound demonstrates moderate reactivity due to balanced electronic effects:

- Fluorine’s Role : Activates the boronic acid via electron-withdrawing effects, facilitating transmetalation with palladium catalysts.

- Methylsulfanyl’s Role : Provides steric protection to the boron center, reducing undesired side reactions like protodeboronation. Comparatively, 3-chlorophenylboronic acid () shows higher reactivity in couplings due to chlorine’s intermediate electronegativity, while sulfonyl-substituted derivatives () react faster but may require harsher conditions .

Biological Activity

3-Fluoro-2-(methylsulfanyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H8BFO2S. It features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biological applications.

Anticancer Activity

Research has indicated that boronic acids, including this compound, exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various boronic compounds on prostate cancer cells (PC-3) and normal fibroblast cells (L929). The results demonstrated that these compounds could inhibit cell proliferation effectively at concentrations ranging from 0.5 to 5 µM, showing a selective toxicity towards cancer cells over healthy cells .

Table 1: Cytotoxicity of Boronic Compounds on PC-3 Cells

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Control | - | 100 |

| This compound | 0.5 | 85 |

| 1 | 70 | |

| 2 | 50 | |

| 5 | 30 |

Antimicrobial Activity

The antimicrobial potential of boronic acids has also been explored. In vitro studies showed that compounds similar to this compound possess activity against various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentration (MIC) values indicated moderate to high efficacy against these pathogens, suggesting that the compound could serve as a lead in developing new antimicrobial agents .

Table 2: Antimicrobial Activity of Boronic Compounds

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

The mechanism by which boronic acids exert their biological effects often involves the inhibition of specific enzymes or pathways. For instance, the ability of these compounds to bind covalently to serine residues in target proteins can disrupt their function. This is particularly relevant in the context of cancer treatment, where such interactions can inhibit tumor growth by targeting metabolic pathways essential for cancer cell survival .

Case Studies and Research Findings

- Anticancer Studies : A comprehensive study involving various boronic compounds demonstrated their effectiveness against prostate cancer cell lines. The research highlighted the selective nature of these compounds, showing minimal effects on normal cells while significantly reducing cancer cell viability .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of boronic acids, revealing promising results against resistant strains of bacteria and fungi. The study emphasized the potential application of these compounds in treating infections caused by multi-drug resistant organisms .

Q & A

Basic: What are the common synthetic routes for preparing 3-Fluoro-2-(methylsulfanyl)phenylboronic acid, and what analytical techniques are recommended for confirming its purity?

Answer:

The synthesis typically involves functionalization of pre-halogenated phenylboronic acid precursors. A plausible route includes:

Sulfanylation : Introduce the methylsulfanyl group via nucleophilic substitution on a 3-fluoro-2-bromophenylboronic acid intermediate using sodium thiomethoxide.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Characterization : Use NMR (to confirm fluorine coupling patterns and methylsulfanyl protons), NMR (to verify fluorine position), and NMR (to confirm boronic acid structure). HPLC (C18 column, acetonitrile/water) ensures purity >95% by area normalization .

Advanced: How can researchers optimize the Suzuki-Miyaura coupling efficiency of this compound when steric hindrance from the methylsulfanyl group limits reactivity?

Answer:

To address steric hindrance:

- Catalyst selection : Use bulky ligands like SPhos or RuPhos with Pd(OAc) to enhance oxidative addition to aryl halides.

- Solvent/base optimization : Employ mixed solvents (toluene/ethanol) with KPO as a base to stabilize the boronate intermediate.

- Microwave-assisted heating : Shorten reaction times (30–60 min at 120°C) to minimize boronic acid decomposition.

- Pre-activation : Form the trifluoroborate salt (via KHF) to improve stability and reactivity .

Basic: What are the recommended storage conditions for this compound to ensure long-term stability?

Answer:

Store under inert atmosphere (argon) at 0–6°C in amber glass vials to prevent:

- Hydrolysis : Boronic acids degrade in humid conditions; include desiccants like silica gel.

- Oxidation : The methylsulfanyl group is susceptible to oxidation; avoid exposure to light or oxidizing agents.

- Boroxine formation : Anhydrous conditions reduce self-condensation. Purity should be rechecked via NMR after prolonged storage .

Advanced: What decomposition pathways should be considered when storing this compound under varying humidity and temperature conditions?

Answer:

Design stability studies to monitor:

- Hydrolysis : Track boronic acid → boroxin conversion via NMR (shift from δ ~30 ppm to δ ~18 ppm).

- Oxidation : Use LC-MS to detect sulfoxide/sulfone byproducts (e.g., 3-fluoro-2-(methylsulfonyl)phenylboronic acid).

- Thermal degradation : Conduct TGA/DSC to identify decomposition onset temperatures. Accelerated aging at 40°C/75% RH for 4 weeks can simulate long-term storage .

Basic: How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in cross-coupling reactions compared to non-fluorinated analogs?

Answer:

The fluorine atom (meta to boron):

- Reduces electron density at boron, slowing transmetalation in Suzuki reactions.

- Enhances stability against protodeboronation due to inductive effects.

- Directs coupling : Fluorine’s ortho-directing effect may influence regioselectivity in electrophilic substitution. Compare reactivity with non-fluorinated analogs (e.g., 2-(methylsulfanyl)phenylboronic acid) using kinetic studies .

Advanced: What strategies can mitigate the electronic deactivation caused by the fluorine atom during coupling reactions requiring nucleophilic boronate intermediates?

Answer:

- Additive use : Include Lewis acids (e.g., Cu(OAc)) to stabilize the boronate intermediate.

- pH adjustment : Perform reactions in weakly basic conditions (pH 8–9) to deprotonate the boronic acid.

- Pre-formation of MIDA boronate : Temporarily mask the boronic acid to enhance stability and reactivity .

Basic: What spectroscopic methods are most effective for characterizing the structure of this compound?

Answer:

- NMR : Identify splitting patterns from fluorine coupling (e.g., doublet of doublets for adjacent protons).

- NMR : Confirm fluorine substitution (δ ~-110 ppm for meta-fluoro).

- NMR : Detect boronic acid (δ ~30 ppm) vs. boroxine (δ ~18 ppm).

- IR : B-O stretching (~1350 cm) and B-OH vibrations (~3200 cm) .

Advanced: How can researchers resolve ambiguities in 11B^{11}\text{B}11B NMR spectra caused by tautomerism or boroxine formation?

Answer:

- Variable temperature NMR : Cool samples to -40°C to slow boroxine ↔ boronic acid equilibrium.

- Derivatization : Convert to stable esters (e.g., pinacol ester) for sharper signals.

- DEPT- NMR : Differentiate monomeric vs. trimeric forms.

- Complementary techniques : Use X-ray crystallography (single crystals grown from THF/hexane) for definitive structural assignment .

Basic: What are the typical impurities encountered during synthesis, and how can they be removed effectively?

Answer:

Common impurities include:

- Deboronation byproducts : Remove via ion-exchange chromatography.

- Di- or tri-substituted isomers : Separate using reverse-phase HPLC (C18, methanol/water).

- Oxidized sulfoxides : Eliminate via reductive workup (NaBH in THF) .

Advanced: How should researchers design orthogonal purification methods to separate structurally similar byproducts?

Answer:

- First dimension : Size-exclusion chromatography (Sephadex LH-20) to separate boroxine aggregates.

- Second dimension : Chiral HPLC (e.g., Chiralpak IA) to resolve enantiomers if asymmetric synthesis is attempted.

- Third dimension : Ion-pairing LC-MS (with TFA or ammonium acetate) to detect polar impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.